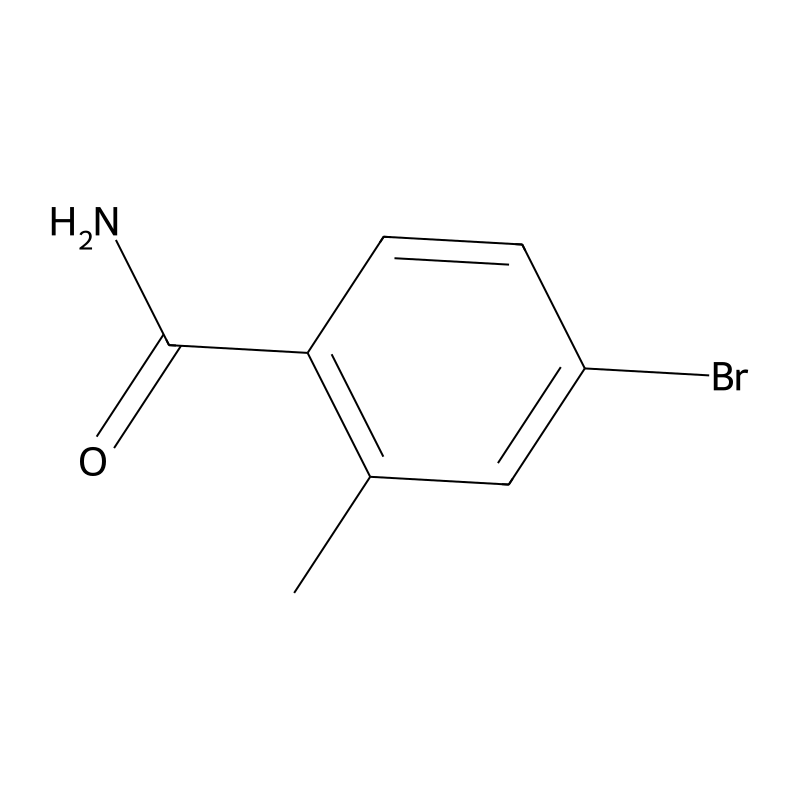

4-Bromo-2-methylbenzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Photoactive Materials

Field: Chemical Crystallography.

Method: The molecule was synthesized and its structure was determined.

Organic Nonlinear Optical Crystal

4-Bromo-2-methylbenzamide is an organic compound characterized by a benzamide structure with a bromine atom and a methyl group attached to the aromatic ring. Its molecular formula is and it has a molecular weight of approximately 216.06 g/mol. The compound appears as a white to off-white solid and is soluble in organic solvents like dichloromethane and ethanol, but insoluble in water. The presence of the bromine atom enhances its reactivity, making it a valuable intermediate in organic synthesis.

- Substitution Reactions: The bromine atom can be substituted by various nucleophiles under appropriate conditions, leading to derivatives with different functional groups.

- Oxidation and Reduction Reactions: The compound may be oxidized to form corresponding quinones or reduced to yield amines.

- Coupling Reactions: It can participate in coupling reactions, allowing for the formation of biaryl compounds, which are significant in medicinal chemistry.

These reactions are essential for synthesizing more complex molecules in both academic and industrial settings.

Research indicates that 4-Bromo-2-methylbenzamide exhibits potential biological activities. Preliminary studies suggest it may possess antimicrobial properties and could be investigated for anticancer activity. The presence of the bromine atom is believed to enhance its interaction with biological targets, potentially leading to increased efficacy in therapeutic applications. Further studies are required to elucidate its mechanisms of action and specific biological pathways involved.

The synthesis of 4-Bromo-2-methylbenzamide typically involves the following methods:

- Acylation Reaction: This method generally employs 4-bromo-2-methylaniline reacting with an acyl chloride or carboxylic acid derivative in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is often conducted in solvents like dichloromethane at temperatures ranging from 0 to 25 °C.

- Industrial Production: In industrial settings, continuous flow reactors may be utilized to enhance yield and efficiency. Purification techniques such as recrystallization or chromatography are employed post-synthesis to achieve the desired purity levels.

4-Bromo-2-methylbenzamide has several applications across different fields:

- Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.

- Pharmaceutical Development: The compound is explored for its potential use in drug development due to its biological activity.

- Material Science: It can be utilized in developing new materials with specific properties, particularly in polymer chemistry.

Studies on the interactions of 4-Bromo-2-methylbenzamide with various biological targets have shown that it can modulate enzyme activity or receptor binding. The unique combination of bromine and methyl groups contributes to its binding affinity, suggesting potential applications in drug design where specificity and potency are essential. Research continues to explore these interactions further, aiming to identify precise mechanisms and therapeutic potentials.

Several compounds share structural similarities with 4-Bromo-2-methylbenzamide, including:

- N-(4-bromo-2-methylphenyl)-4-hydroxy-2-methylbenzamide

- N-(4-bromo-2-methylphenyl)-4-methoxy-2-methylbenzamide

- N-(4-bromo-2-methylphenyl)-4-chloro-2-methylbenzamide

Uniqueness

What sets 4-Bromo-2-methylbenzamide apart from these similar compounds is primarily its unique halogen substitution pattern (bromine) alongside the methyl group. This specific arrangement influences its chemical reactivity and biological activity differently compared to its analogs, potentially leading to distinct pharmacological profiles.